Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro-
Overview
Description
Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a fluorine atom, a nitro group, and a 2-methylpropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- typically involves the nitration of a suitable precursor, such as 2-fluoro-4-nitrophenol, followed by the introduction of the 2-methylpropoxy group. One common method involves the reaction of 2-fluoro-4-nitrophenol with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- may involve continuous-flow synthesis techniques to enhance efficiency and safety. Continuous-flow reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and reduced formation of byproducts. This method is particularly advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, bases (e.g., sodium hydride).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Fluoro-2-(2-methylpropoxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Scientific Research Applications
Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(2-methylpropoxy)benzonitrile
- 5-Fluoro-2-(2-methylpropoxy)benzaldehyde
- 5-Fluoro-2-(2-methylpropoxy)benzoic acid
Uniqueness
Benzene, 1-fluoro-4-(2-methylpropoxy)-2-nitro- is unique due to the presence of both a nitro group and a fluorine atom on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITHRZVJYKZOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264089 | |
Record name | 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048368-32-6 | |
Record name | 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048368-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-(2-methylpropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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